![molecular formula C18H20BrNO4S B5976760 benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate](/img/structure/B5976760.png)
benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate
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Overview
Description
Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white powder that is soluble in organic solvents and has a molecular weight of 434.41 g/mol.
Mechanism of Action
The mechanism of action of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is not fully understood. However, it is believed to work by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a key role in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is its versatility as a reagent for the synthesis of other compounds. It is also relatively easy to synthesize and is available from a variety of commercial sources. However, one of the limitations of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate. One area of research is the development of new fluorescent probes for the detection of metal ions. Another area of research is the development of new inhibitors of protein tyrosine phosphatases for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate and to determine its potential toxicity in different experimental systems.
Synthesis Methods
Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate can be synthesized through a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with diethylamine and thionyl chloride to form 4-bromo-3-(diethylamino)benzoic acid. This intermediate is then reacted with benzyl chloroformate and sodium carbonate to produce benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate.
Scientific Research Applications
Benzyl 4-bromo-3-[(diethylamino)sulfonyl]benzoate has been used in scientific research for a variety of applications. One of the most common uses is as a reagent for the synthesis of other compounds. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential inhibitor of protein tyrosine phosphatases.
properties
IUPAC Name |
benzyl 4-bromo-3-(diethylsulfamoyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO4S/c1-3-20(4-2)25(22,23)17-12-15(10-11-16(17)19)18(21)24-13-14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBMFVKTQLGYHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-bromo-3-(diethylsulfamoyl)benzoate |
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